molecular formula C19H20N2O5 B2975889 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 899956-38-8

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide

Katalognummer: B2975889
CAS-Nummer: 899956-38-8
Molekulargewicht: 356.378
InChI-Schlüssel: LJFDENMKITWFRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide is a high-purity chemical reagent designed for research use in early-stage drug discovery. This oxalamide derivative is of significant interest in oncology research, particularly in the development of novel kinase inhibitors . Compounds featuring the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) moiety have been successfully optimized as selective inhibitors of Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), an attractive therapeutic target for various cancers, including leukemia and lung cancer . The structural motif of the 2,3-dihydrobenzo[b][1,4]dioxine scaffold has also been identified as a tractable lead in other anticancer drug discovery programs, such as the search for new Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors . The oxalamide (oxalamide) bridge is a common feature in bioactive compounds and is instrumental in forming key hydrogen-bonding interactions with biological targets. This compound is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Eigenschaften

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-24-15-5-2-13(3-6-15)8-9-20-18(22)19(23)21-14-4-7-16-17(12-14)26-11-10-25-16/h2-7,12H,8-11H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFDENMKITWFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide typically involves the following steps:

    Formation of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents under acidic or basic conditions.

    Attachment of the Methoxyphenethyl Group: This step involves the reaction of the dihydrobenzo[b][1,4]dioxin intermediate with 4-methoxyphenethylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage. This reaction is typically performed in an inert atmosphere using solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.

    Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. In medicinal applications, it may interact with cellular pathways involved in inflammation and cancer progression, modulating these processes to exert therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogues

Key Structural Differences

The target compound’s structural uniqueness lies in its combination of a dihydrobenzodioxin ring and a 4-methoxyphenethyl group. Below is a comparative analysis with similar oxalamide derivatives:

Table 1: Structural Comparison of Oxalamide Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound Not explicitly reported* ~397.4 (estimated) 4-Methoxyphenethyl, dihydrobenzodioxin Balanced lipophilicity from aryl groups
N1-((3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide C₂₃H₂₇N₃O₈S 505.5 Sulfonyl-oxazolidine, 4-methoxyphenethyl Enhanced polarity (sulfonyl group)
N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide C₂₂H₂₆N₄O₄ 410.5 Phenylpiperazine Increased basicity (piperazine N)
N1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide C₂₁H₂₅N₃O₄S 415.5 Thiophene-piperidine Electrophilic sulfur moiety
N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-fluoro-4-methoxyaniline (Compound 29) C₁₈H₁₈FNO₄ Not reported Fluoro-methoxy aniline Simpler backbone, halogen substitution

*Note: The target compound’s molecular formula is inferred as approximately C₁₉H₂₁N₃O₅ (calculated based on structural components).

Impact of Substituents on Properties

  • In contrast, the sulfonyl group in increases polarity, likely improving aqueous solubility but reducing membrane permeability.
  • Heterocyclic Modifications : The phenylpiperazine in introduces basic nitrogen atoms, which may improve solubility in acidic environments (e.g., lysosomal targeting). The thiophene in offers π-π stacking opportunities with biological targets.
  • Halogenation Effects : Compound 29 incorporates a fluorine atom, which often enhances metabolic stability and binding affinity through electronegative interactions.
Table 2: Analytical Data for Representative Analogues
Compound NMR Shifts (¹H, CD₃OD) ESIMS (m/z) Purity Method Reference
Compound 29 δ 6.81–6.69 (m, 4H), 6.29 (dd, J) Not reported Flash chromatography
Compound 9 Not reported Not reported Not specified

Biologische Aktivität

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide is a synthetic compound that incorporates a unique structural motif combining a 2,3-dihydrobenzo[b][1,4]dioxin moiety with an oxalamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Molecular Formula and Weight

  • Molecular Formula : C₁₉H₁₉N₃O₃
  • Molecular Weight : 325.37 g/mol

Structural Features

The compound features:

  • A 2,3-dihydrobenzo[b][1,4]dioxin core, which is known for its diverse biological activities.
  • An oxalamide linkage that enhances its pharmacological profile.

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide has been studied for various biological activities:

  • Inhibition of Enzymes : Preliminary studies indicate that this compound may inhibit key enzymes involved in cellular processes. For instance, molecular docking studies suggest favorable interactions with:
    • Alpha-glucosidase
    • Acetylcholinesterase
  • Anticancer Properties : The compound's structure suggests potential as a PARP1 inhibitor, which is critical in DNA repair mechanisms. Inhibition of PARP1 can enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage.

In Vitro Studies

Research has demonstrated that derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit significant biological activity. For example:

  • A study indicated that compounds similar to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide showed IC50 values in the low micromolar range against PARP1, suggesting effective inhibition .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted on related compounds to understand how modifications influence biological activity. This includes:

  • The introduction of various substituents on the benzodioxane ring and their effects on enzyme inhibition.
  • Specific modifications led to enhanced potency against PARP1 compared to unmodified analogs.

Table: Summary of Biological Activities

CompoundTarget EnzymeIC50 (µM)Notes
Compound 4PARP15.8Selected as lead for further optimization
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamideAlpha-glucosidaseTBDPotential therapeutic applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide, and how can side reactions be minimized?

  • Methodology : The compound can be synthesized via oxalamide bond formation using precursors like (4-methoxyphenethyl)amine and activated carbonyl derivatives. Key steps include coupling reactions under anhydrous conditions with catalysts such as HATU or EDCI. Side reactions (e.g., dimerization) are mitigated by controlling stoichiometry (1:1 molar ratio of amines to carbonyl groups) and using low temperatures (0–5°C) to slow competing pathways. Purification via flash chromatography (0–20% EtOAc/hexanes gradient) or preparative HPLC ensures high purity (>95%) .

Q. How can the solubility and stability of this compound be systematically evaluated for in vitro assays?

  • Methodology : Solubility is tested in DMSO, ethanol, and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry or UV-Vis spectroscopy. Stability studies involve incubating the compound at 25°C and 37°C under varying pH (3–9) and monitoring degradation via HPLC-UV/MS over 24–72 hours. For DMSO stock solutions, freeze-thaw cycles and long-term storage (−20°C) stability are assessed .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks to verify the oxalamide backbone, aromatic protons (δ 6.5–7.5 ppm), and methoxy groups (δ ~3.8 ppm).
  • HRMS/ESI-MS : Confirm molecular weight (e.g., [M+H]+ calculated for C20H21N2O5: 369.14).
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the 4-methoxyphenethyl substituent influence the compound’s binding affinity to target proteins, and what computational tools can predict this?

  • Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions between the methoxy group and hydrophobic pockets in target proteins (e.g., TRPV1 or enzymes like DprE1). Free energy perturbation (FEP) or molecular dynamics (MD) simulations (AMBER/CHARMM) quantify binding energy changes upon substituent modification. Compare with analogs lacking the methoxy group .

Q. What strategies can resolve contradictions in reported biological activities across studies (e.g., inhibitory vs. activating effects)?

  • Methodology :

  • Assay standardization : Use identical cell lines (e.g., HEK293 for TRPV1) and positive controls (e.g., capsaicin for TRPV1 activation).
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify biphasic effects.
  • Off-target screening : Employ kinase/GPCR profiling panels to rule out non-specific interactions .

Q. How can structure-activity relationship (SAR) studies optimize selectivity against related isoforms (e.g., CYP4F11 vs. CYP4F12)?

  • Methodology : Synthesize analogs with modified dihydrodioxin rings (e.g., fluorination at position 2) or oxalamide linker variations (e.g., replacing oxygen with sulfur). Test inhibitory potency (IC50) using recombinant CYP isoforms in fluorogenic assays. X-ray crystallography of compound-enzyme complexes identifies critical binding residues .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

  • Methodology : Screen solvents (e.g., methanol/water, DMSO/ethyl acetate) via vapor diffusion. Optimize temperature (4°C vs. room temperature) and anti-solvent addition rates. Use synchrotron radiation (λ = 0.7–1.0 Å) for small or weakly diffracting crystals. Refinement with SHELXL validates bond lengths/angles .

Methodological Notes

  • Synthetic Challenges : Side products like dimers (e.g., from over-alkylation) are minimized by slow reagent addition and inert atmospheres.
  • Data Reproducibility : Batch-to-batch variability is addressed by strict QC protocols (e.g., NMR integration thresholds, LCMS purity checks).
  • Ethical Compliance : In vivo studies require IACUC approval for dose ranges (e.g., 10–50 mg/kg in murine models) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.